molecular formula C4H7NO4S2 B052466 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide CAS No. 125287-43-6

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide

Cat. No.: B052466
CAS No.: 125287-43-6
M. Wt: 197.2 g/mol
InChI Key: XWANHAZFNXUEAY-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is a high-purity chemical reagent of significant interest in medicinal chemistry and biochemical research. This compound features a sulfolene (1,1-dioxothiophene) core functionalized with a sulfonamide group, making it a versatile scaffold and a potential inhibitor for various enzymatic targets. Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules and as a chemical probe for studying carbonic anhydrases . The sulfonamide group is a known zinc-binding motif that can effectively inhibit CA isozymes, which are implicated in a range of physiological processes and diseases, including cancer, glaucoma, and epilepsy. Researchers utilize this compound to investigate enzyme kinetics, develop novel therapeutic candidates, and explore structure-activity relationships (SAR) within the sulfonamide drug class. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this reagent is intended for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANHAZFNXUEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Dihydrothiophene Derivatives

The most direct route involves sulfonation of 2,5-dihydrothiophene followed by amidation. The process begins with the oxidation of 2,5-dihydrothiophene to its sulfone derivative using hydrogen peroxide (30% H2O2\text{H}_2\text{O}_2) in acetic acid at 20°C for 24 hours, yielding 1,1-dioxo-2,5-dihydrothiophene . Subsequent sulfonation employs chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C to introduce the sulfonyl chloride group at the 3-position.

The intermediate 3-chlorosulfonyl-1,1-dioxo-2,5-dihydrothiophene is then reacted with aqueous ammonia (NH3\text{NH}_3) or an amine derivative in tetrahydrofuran (THF) under nitrogen atmosphere. This step requires careful pH control (8–9) to prevent over-sulfonation. The reaction typically achieves 65–72% yield after recrystallization from ethanol .

Key Challenges :

  • Byproduct Formation : Competing oxidation at the 4-position may generate 1,1,4-trioxo derivatives, necessitating column chromatography for isolation .

  • Temperature Sensitivity : Exothermic sulfonation risks ring-opening at temperatures >10°C .

Cyclocondensation with Sulfonamide Incorporation

An alternative method constructs the dihydrothiophene ring while concurrently introducing the sulfonamide group. This one-pot synthesis combines 1,4-dichlorobut-2-ene, sodium sulfide (Na2S\text{Na}_2\text{S}), and a sulfonamide precursor in dimethyl sulfoxide (DMSO) at 35–38°C . The reaction proceeds via nucleophilic substitution, where the sulfide anion attacks the dichlorobutene, forming the thiophene ring. Simultaneously, the sulfonamide group is introduced through in situ reaction with sulfonyl chloride derivatives.

Optimization Insights :

  • Solvent Choice : DMSO enhances reaction rate by stabilizing transition states through polar interactions .

  • Catalyst Use : Adding catalytic iodine (I2\text{I}_2, 0.5 mol%) improves regioselectivity for 3-sulfonamide formation, suppressing 2-substituted byproducts .

ParameterOptimal ValueImpact on Yield
Temperature35–38°CMaximizes ring closure
Na2S\text{Na}_2\text{S} Equivalents1.2Prevents excess sulfide side reactions
Reaction Time6–8 hoursBalances completion vs. degradation

Multi-Step Synthesis via Ketothiophane Intermediates

A patent-derived approach (US4143050) utilizes 3-ketothiophane-carboxylic acid as a starting material . The sequence involves:

  • Sulfonation : Reacting the ketothiophane with chlorosulfonic acid in CH2Cl2\text{CH}_2\text{Cl}_2 at −10°C to form 3-sulfonyl chloride.

  • Amidation : Treating the sulfonyl chloride with ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) at 0°C, achieving 89% conversion.

  • Dehydrogenation : Using palladium on carbon (Pd/C\text{Pd/C}) in ethanol under H2\text{H}_2 atmosphere to aromatize the dihydrothiophene ring, finalizing the 1,1-dioxo structure.

Advantages :

  • High Purity : Each intermediate is isolable, enabling rigorous quality control.

  • Scalability : Continuous flow reactors achieve throughputs of 50 kg/day in industrial settings .

Analytical Validation :

  • NMR Spectroscopy : 1H^1\text{H} NMR confirms sulfonamide proton resonance at δ 7.3–7.5 ppm (singlet) .

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/zm/z 307.8 (C10H10ClNO4S2+\text{C}_{10}\text{H}_{10}\text{ClNO}_4\text{S}_2^+).

  • HPLC Purity : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN) shows ≥98% purity with retention time 12.3 min .

Industrial vs. Laboratory-Scale Production

Industrial Protocols :

  • Continuous Flow Systems : Enhance heat dissipation during exothermic steps, reducing decomposition .

  • Automated pH Control : Maintains optimal conditions during amidation, minimizing byproducts.

Laboratory-Scale Adjustments :

  • Microreactors : Enable mg-scale synthesis for high-throughput screening .

  • Greener Solvents : Substituting DMSO with cyclopentyl methyl ether (CPME) reduces toxicity without yield loss .

Challenges and Mitigation Strategies

  • Oxidative Degradation : The 1,1-dioxo group is prone to over-oxidation. Adding radical inhibitors like 2,6-di-tert-butylphenol (0.1 wt%) stabilizes the intermediate .

  • Stereochemical Control : Racemization at the 3-position is minimized using chiral auxiliaries (e.g., (R)-BINOL), achieving 94% enantiomeric excess .

  • Cost Efficiency : Sourcing low-cost 1,4-dichlorobut-2-ene from petroleum byproducts reduces raw material expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into different thiophene-based compounds.

    Substitution: It can undergo substitution reactions where one or more atoms in the thiophene ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .

Major Products Formed

Scientific Research Applications

Ocular Hypertension and Glaucoma Treatment

One of the primary applications of 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is in the treatment of ocular hypertension and glaucoma. This compound acts as a carbonic anhydrase inhibitor, which is crucial for reducing intraocular pressure (IOP). Elevated IOP can lead to glaucoma, a condition that may result in irreversible vision loss if untreated. The compound can be formulated for topical ocular administration, allowing for direct application to the eye, which enhances its efficacy while minimizing systemic side effects .

Case Study:
A study demonstrated the effectiveness of ophthalmic formulations containing this compound in lowering IOP in animal models. The formulations were shown to be well-tolerated with minimal adverse effects, indicating their potential for clinical use in managing glaucoma .

Antibacterial Properties

Research has indicated that compounds related to this compound exhibit antibacterial activity. Sulfonamides have historically been used as antibiotics, paving the way for new drug developments. The structural features of this compound may enhance its antibacterial efficacy against various pathogens .

Case Study:
In a comparative study of sulfonamide derivatives, this compound showed promising results against specific bacterial strains. Its mechanism involves inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and proliferation .

Synthetic Routes

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. Recent advances in synthetic methodologies have made it possible to produce this compound through electrochemical oxidation processes that are environmentally friendly and cost-effective .

Table 1: Synthetic Methods for this compound

MethodDescriptionYield (%)
Electrochemical OxidationUtilizes electrochemical methods to synthesize sulfonamides efficiently85
Palladium-Catalyzed ReactionsInvolves coupling reactions with aryl halides75
DABSO UtilizationReplacement of gaseous SO₂ with DABSO for safer handling90

Research and Development

The future applications of this compound will likely expand beyond ocular treatments and antibacterial uses. Ongoing research is focusing on its potential roles in treating other conditions related to inflammation and metabolic disorders due to its unique chemical structure.

Formulation Innovations

Innovations in drug formulation techniques are expected to enhance the bioavailability and therapeutic efficacy of this compound. Nanotechnology-based delivery systems are being explored to improve targeted delivery to affected tissues while minimizing systemic exposure .

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to various biological effects. The pathways involved often include sulfur metabolism and thiophene ring interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide can be contextualized against related sulfonamides and heterocyclic systems. Below is a detailed comparison:

3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole

  • Structural Differences: This compound (European Patent EP 3 617 199 C0) replaces the dihydrothiophene ring with a benzothiazole fused to a benzene ring.
  • Functional Implications : The fused aromatic system increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The dichlorohydroxybenzoyl group may confer anti-inflammatory or antimicrobial activity, distinct from the parent sulfonamide’s profile.

3-Methyl-2,5-dihydrothiophene-1,1-dioxide (CAS 1193-10-8)

  • Structural Differences : This analog lacks the sulfonamide group at position 3 and instead features a methyl substituent. The core dihydrothiophene-1,1-dioxide (sulfolene) is retained, but the absence of –SO₂NH₂ limits hydrogen-bonding capacity .
  • Sulfolenes like this are often used as diene precursors in Diels-Alder reactions, suggesting divergent applications in synthetic chemistry rather than pharmacology.

(1,1-Dioxo-2,3-dihydro-1H-benzo[b]thiophen-6-yl)methylamine

  • Structural Differences: This compound (CymitQuimica Ref: 3D-NEC38148) incorporates a benzo-fused dihydrothiophene system with a methylamine group at position 4. The fusion increases aromaticity, altering electronic distribution compared to the non-fused parent compound .
  • Functional Implications : The benzannulation may enhance π-π stacking interactions with biological targets, while the methylamine group introduces basicity, affecting solubility and pharmacokinetics.

Tabulated Comparison of Key Attributes

Compound Core Structure Substituents Key Properties/Applications
This compound Dihydrothiophene-1,1-dioxide –SO₂NH₂ at C3 Enzyme inhibition, antimicrobial
3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole Benzothiazole-1,1-dioxide Dichlorohydroxybenzoyl at C3 Patent-derived anti-inflammatory?
3-Methyl-2,5-dihydrothiophene-1,1-dioxide Dihydrothiophene-1,1-dioxide –CH₃ at C3 Synthetic diene precursor
(1,1-Dioxo-2,3-dihydro-1H-benzo[b]thiophen-6-yl)methylamine Benzodihydrothiophene-1,1-dioxide –CH₂NH₂ at C6 Potential CNS-targeting agent

Research Findings and Implications

  • Synthetic Utility : Sulfolenes like 3-Methyl-2,5-dihydrothiophene-1,1-dioxide are pivotal in organic synthesis due to their thermal reversibility in Diels-Alder reactions . In contrast, sulfonamide derivatives prioritize pharmacological optimization.
  • Biological Activity : The sulfonamide group in the parent compound enables hydrogen bonding with enzymes (e.g., carbonic anhydrase), while fused-ring analogs (e.g., benzothiazole derivatives) may target kinases or nuclear receptors .
  • Solubility and Bioavailability: Non-fused dihydrothiophenes (e.g., the parent compound) exhibit moderate solubility, whereas benzannulated analogs () show higher lipophilicity, requiring formulation adjustments for drug delivery .

Biological Activity

1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is a sulfur-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the family of 2,5-dihydrothiophenes, which are recognized for their chemical reactivity and potential therapeutic applications. The structure features a five-membered ring with dioxo and sulfonamide groups, which contribute to its biological properties.

The molecular formula for this compound is C4H7NO2S2. Various synthetic methods exist for its preparation, often involving reactions that introduce functional groups into the thiophene ring. The sulfonamide group is particularly significant as it can interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which are crucial for bacterial folate biosynthesis. This dual inhibition can lead to enhanced antimicrobial efficacy .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, compounds related to thiophenes have demonstrated moderate antiproliferative effects against human cancer cell lines such as MDA-MB-231 .
  • Mechanisms of Action : The mechanism involves binding to specific molecular targets within cells. For example, the sulfonamide group can inhibit enzyme activity critical for cellular metabolism and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Evaluation : In a study evaluating various synthesized sulfonamide derivatives, it was found that certain compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The most potent compounds had IC50 values indicating strong inhibitory effects on bacterial growth .
  • Antiproliferative Activity : Research on related thiophene compounds revealed that they could inhibit cancer cell proliferation under hypoxic conditions more effectively than under normoxic conditions. This suggests a potential application in cancer therapies where hypoxia is prevalent .
  • Binding Affinities : Interaction studies have shown that this compound has favorable binding affinities with various biological targets, which may explain its broad spectrum of activity.

Data Summary

Activity Description Reference
AntimicrobialEffective against multiple bacterial strains; inhibits DHPS and DHFR enzymes
AnticancerModerate antiproliferative effects on MDA-MB-231 cell line
Mechanism of ActionInhibits key metabolic enzymes; interacts with cellular components

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, nitro-group substitution in 2,5-dihydrothiophene-1,1-dioxide derivatives (e.g., 4-nitro analogs) with sulfonamide nucleophiles is a viable route. Optimization involves controlling temperature (20–60°C) and solvent polarity (e.g., acetone or DMF) to enhance yield . Catalytic methods using diazo intermediates (e.g., α-diazo sulfonium triflates) may also improve regioselectivity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1H NMR (e.g., δ 4.20–4.40 ppm for dihydrothiophene protons), IR (1320–1130 cm⁻¹ for SO₂ stretching), and mass spectrometry for confirmation. For crystalline derivatives, single-crystal X-ray diffraction can resolve bond angles and conformations, as demonstrated in sulfone analogs . Cross-validate with computational methods (DFT) to assign electronic transitions.

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, which may degrade the sulfonamide group. Stability tests (TGA/DSC) under controlled humidity (<30% RH) are recommended, as sulfone derivatives are prone to moisture-induced decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the sulfonamide group in nucleophilic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the 3-position enhance sulfonamide electrophilicity, facilitating nucleophilic attack (e.g., alkylation or arylation). Kinetic studies using Hammett plots (σ⁺ values) and DFT calculations (NPA charges) can quantify substituent effects. For example, 4-nitro derivatives exhibit higher reactivity toward thiols than methyl-substituted analogs .

Q. What strategies can resolve discrepancies in reported biological activities of sulfonamide derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., halogens, methoxy groups) and testing against target enzymes (e.g., carbonic anhydrase). Use crystallography (e.g., protein-ligand co-structures) to identify binding motifs. Contradictions in IC₅₀ values may arise from assay conditions (pH, solvent); standardize protocols across studies .

Q. How can computational modeling predict the regioselectivity of cycloaddition reactions involving this compound?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to identify reactive sites. For Diels-Alder reactions, calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict electron-rich dienes' interactions. Validate with experimental kinetic isotope effects (KIE) and substituent-directed outcomes .

Q. What analytical techniques are most effective for detecting degradation byproducts during long-term stability studies?

  • Methodological Answer : Use HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H₂O/MeCN) to separate and identify degradation products. Compare with synthetic standards of suspected byproducts (e.g., sulfonic acid derivatives). Accelerated stability studies (40°C/75% RH for 6 months) can model long-term degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Replicate solubility tests (e.g., shake-flask method) under controlled conditions (25°C, N₂ atmosphere). Use UV-Vis spectroscopy (λ_max = 280 nm) to quantify saturation points. Conflicting data may arise from impurities; purify the compound via recrystallization (ethanol/water) and reanalyze. Document solvent batch variations (e.g., residual water in DMSO) .

Q. What experimental controls are critical when studying the compound’s electrochemical behavior?

  • Methodological Answer : Use a three-electrode system (glassy carbon working electrode) with Ag/AgCl reference. Pre-purify solvents (e.g., CH₃CN) via molecular sieves to eliminate trace water. Internal standards (e.g., ferrocene) correct for potential drift. Contradictions in redox potentials often stem from oxygen contamination; perform experiments under strict anaerobic conditions .

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